(E)-S-(2-Acetamidoethyl) 3-(4-hydroxyphenyl)prop-2-enethioate
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Overview
Description
(E)-S-(2-Acetamidoethyl) 3-(4-hydroxyphenyl)prop-2-enethioate is a synthetic organic compound characterized by its unique structural features. This compound contains an acetamidoethyl group, a hydroxyphenyl group, and a prop-2-enethioate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-S-(2-Acetamidoethyl) 3-(4-hydroxyphenyl)prop-2-enethioate typically involves the condensation of 4-hydroxycinnamic acid with 2-acetamidoethanethiol under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the thioester bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-S-(2-Acetamidoethyl) 3-(4-hydroxyphenyl)prop-2-enethioate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The thioester bond can be reduced to form the corresponding thiol.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-S-(2-Acetamidoethyl) 3-(4-hydroxyphenyl)prop-2-enethioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-S-(2-Acetamidoethyl) 3-(4-hydroxyphenyl)prop-2-enethioate involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the acetamido group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycinnamic acid: Shares the hydroxyphenyl and prop-2-enethioate moieties.
2-Acetamidoethanethiol: Contains the acetamidoethyl group.
Thioesters: Compounds with similar thioester bonds.
Uniqueness
(E)-S-(2-Acetamidoethyl) 3-(4-hydroxyphenyl)prop-2-enethioate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H15NO3S |
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Molecular Weight |
265.33 g/mol |
IUPAC Name |
S-(2-acetamidoethyl) (E)-3-(4-hydroxyphenyl)prop-2-enethioate |
InChI |
InChI=1S/C13H15NO3S/c1-10(15)14-8-9-18-13(17)7-4-11-2-5-12(16)6-3-11/h2-7,16H,8-9H2,1H3,(H,14,15)/b7-4+ |
InChI Key |
XGKVJCODKPDCBE-QPJJXVBHSA-N |
Isomeric SMILES |
CC(=O)NCCSC(=O)/C=C/C1=CC=C(C=C1)O |
Canonical SMILES |
CC(=O)NCCSC(=O)C=CC1=CC=C(C=C1)O |
Origin of Product |
United States |
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